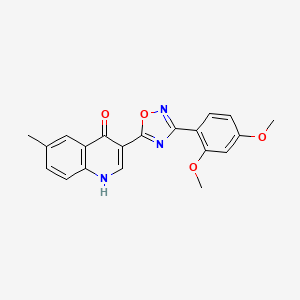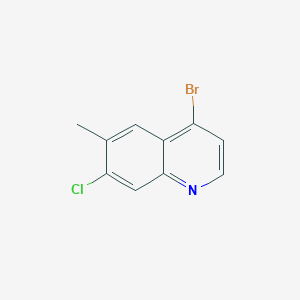
4-Bromo-7-chloro-6-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloro-6-methylquinoline is a nitrogen-containing bicyclic compound . It has an empirical formula of C10H7BrClN and a molecular weight of 256.53 .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-Bromo-7-chloro-6-methylquinoline is a common approach in drug discovery . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol has been reported .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-chloro-6-methylquinoline includes a benzene ring fused with a pyridine moiety . The InChI key for this compound is AWRJHBCWXXOJMI-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . They exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .Physical And Chemical Properties Analysis
4-Bromo-7-chloro-6-methylquinoline is a solid compound . It has a molecular weight of 256.53 .Aplicaciones Científicas De Investigación
Synthetic Methodologies
One significant application of similar quinoline derivatives involves their synthesis and utilization as intermediates in the preparation of more complex chemical entities. For instance, the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one provides insights into the preparation of 6-bromo-2-chloro-4-methylquinoline, which could be related to the synthesis of 4-Bromo-7-chloro-6-methylquinoline. This process involves condensation and cyclization steps critical for constructing the quinoline core, illustrating the compound's potential as a building block in organic synthesis (Wlodarczyk et al., 2011).
Pharmacological Applications
Quinoline derivatives have been explored for their pharmacological potential. For example, synthesis and evaluation of novel isomer quinoline derivatives have been carried out to assess their antimicrobial activities. The study of 4-chloro-6-methylquinoline-2(1H)-one and its isomers revealed their application in developing compounds with potential antibacterial and antifungal properties, indicating the broader applicability of bromo-chloro-methylquinoline structures in medicinal chemistry (Murugavel et al., 2018).
Optoelectronic and Material Science Applications
Research into hydroquinoline derivatives, including those structurally related to 4-Bromo-7-chloro-6-methylquinoline, has demonstrated their potential in optoelectronics and material science. Studies on compounds like 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have focused on their electronic, optical, and charge transport properties. These investigations highlight the capacity of such compounds to function as multifunctional materials, suitable for use in electronic devices and sensors (Irfan et al., 2020).
Photolabile Protecting Groups
The versatility of brominated hydroxyquinoline compounds is further showcased in their application as photolabile protecting groups. Brominated derivatives like 8-bromo-7-hydroxyquinoline have demonstrated effectiveness as caging groups for carboxylic acids, showcasing their utility in releasing bioactive molecules in a controlled manner upon exposure to light. Such properties make them valuable tools in biological research and photopharmacology, offering a method to regulate biological processes with spatial and temporal precision (Fedoryak & Dore, 2002).
Safety and Hazards
Direcciones Futuras
Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the swift development of new molecules containing this nucleus is expected .
Propiedades
IUPAC Name |
4-bromo-7-chloro-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPICITTJOLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chloro-6-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

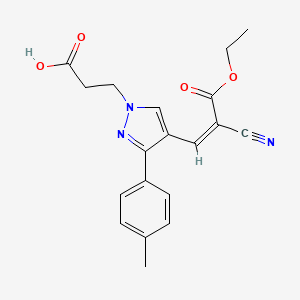
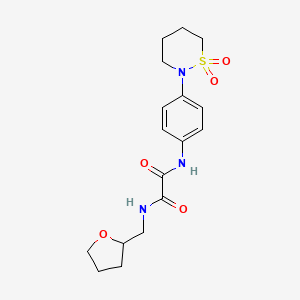
![Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B2752752.png)
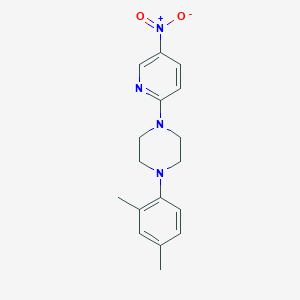
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2752754.png)
![methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752755.png)
![3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2752756.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752758.png)
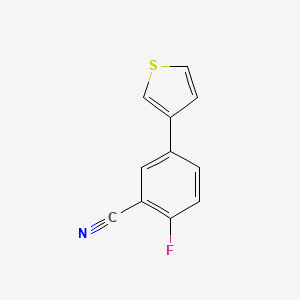
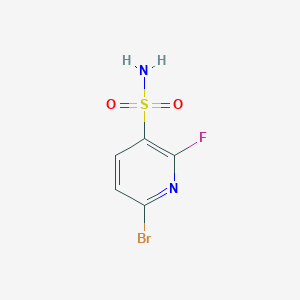
![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)
![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)
